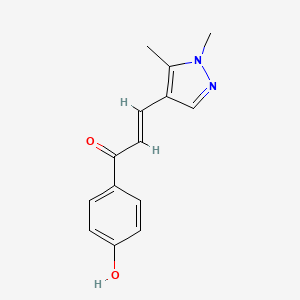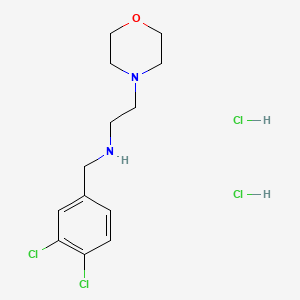
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of chalcones and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit lipid peroxidation. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound is also readily available and can be purchased from various chemical suppliers. However, this compound has some limitations for lab experiments. It has been found to be relatively insoluble in water, which can make it challenging to use in aqueous-based experiments. In addition, this compound can exhibit low bioavailability, which can limit its effectiveness in in vivo studies.
Future Directions
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has significant potential for various therapeutic applications. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, further studies are needed to investigate the potential of this compound for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. The development of novel formulations and delivery systems for this compound can also enhance its bioavailability and effectiveness in in vivo studies.
Synthesis Methods
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. In the Claisen-Schmidt condensation reaction, 4-hydroxyacetophenone and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde are reacted in the presence of a base catalyst to form this compound. In the Knoevenagel reaction, 4-hydroxybenzaldehyde and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde are reacted in the presence of a base catalyst to form this compound.
properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(9-15-16(10)2)5-8-14(18)11-3-6-13(17)7-4-11/h3-9,17H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZDNPYEPPHCKQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)
![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)

![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![8-[(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5369817.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
